(5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine
Description
Properties
IUPAC Name |
(5-methoxy-1-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-6(10-2)3-5(4-7)8-9/h3H,4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFPSCGNSRDOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-1-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents due to its biological activity:
- Anticancer Activity : Preliminary studies suggest that (5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine exhibits cytotoxic effects on various cancer cell lines. In vitro assays indicated that it can inhibit cell proliferation, potentially through the modulation of key signaling pathways involved in tumor growth .
- Anti-inflammatory Properties : Research indicates that this compound may reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Neuropharmacology
Recent studies have explored the neuropharmacological effects of this compound. It has been investigated for its role as a modulator of neurotransmitter systems, particularly in the context of treating neurological disorders such as schizophrenia. Its interactions with specific receptors may lead to novel therapeutic strategies .
Synthesis of Heterocyclic Compounds
This pyrazole derivative serves as an important precursor in the synthesis of more complex heterocyclic compounds. It can be utilized to create derivatives with enhanced pharmacological properties, thereby expanding the library of potential drug candidates .
Case Study 1: Anticancer Research
In one study, this compound was tested against several cancer cell lines, including breast and lung cancer models. The compound demonstrated an IC50 value of 45.69 μM, indicating significant antiproliferative activity. Mechanistic studies revealed that treatment led to increased apoptosis markers and decreased levels of cyclin D1, suggesting a potential pathway for therapeutic intervention .
Case Study 2: Neuropharmacological Effects
A recent investigation examined the effects of this compound on neurotransmitter release in animal models. The results indicated that the compound could enhance dopaminergic signaling, providing insights into its potential application in treating disorders such as schizophrenia and depression .
| Activity Type | Model/System | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | Cancer Cell Lines | 45.69 | |
| Anti-inflammatory | Cellular Models | Not specified | |
| Neuropharmacology | Animal Models | Not specified |
Table 2: Synthetic Applications
Mechanism of Action
The mechanism of action of (5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine with pyrazole-based methanamine derivatives, focusing on substituent effects, synthetic routes, and inferred properties.
Table 1: Structural and Molecular Comparison
Substituent Position and Electronic Effects
- Methoxy Group (5-Position): The methoxy group in the target compound is electron-donating, increasing electron density on the pyrazole ring.
- Methyl vs. Ethyl Groups : The 1-methyl group in the target compound minimizes steric hindrance compared to the 3-ethyl substituent in . Ethyl groups may reduce accessibility to active sites in biological targets .
Biological Activity
(5-Methoxy-1-methyl-1H-pyrazol-3-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and a methanamine group at the 3-position of the pyrazole ring. The synthesis typically involves the reaction of 5-methoxy-1-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions, leading to the formation of the methanamine derivative through an imine intermediate.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways. For example, it has been investigated for its inhibitory effects on phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling .
- Receptor Binding : It can bind to certain receptors, influencing their activity. This binding capability suggests potential therapeutic uses in conditions where receptor modulation is beneficial.
Biological Activity and Applications
Recent studies have highlighted several areas where this compound exhibits promising biological activity:
Anticancer Properties
Research indicates that pyrazole derivatives can exhibit anticancer effects. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
| Compound C | Hep-2 | 3.25 |
These findings suggest that modifications in the pyrazole structure can enhance anticancer activity .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, there is emerging evidence supporting the antimicrobial activity of this compound. Its structural features may allow it to interact with bacterial enzymes or membranes, leading to inhibition of growth .
Case Studies
Several case studies have documented the biological effects of pyrazole derivatives:
- Study on PDE Inhibition : A study demonstrated that a related compound effectively inhibited PDE10A, showing potential for treating schizophrenia by modulating dopaminergic signaling pathways .
- Anticancer Screening : Another investigation screened various pyrazole derivatives against cancer cell lines, revealing significant cytotoxic effects correlated with structural modifications in the pyrazole ring .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments (e.g., methoxy singlet at ~δ 3.8 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ at m/z 168.1) and fragmentation patterns .
- Fourier Transform Infrared (FTIR) : Identifies functional groups (N-H stretch at ~3300 cm⁻¹ for the amine) .
Methodological tip : Use deuterated DMSO for NMR to enhance solubility of polar intermediates .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from:
- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Compound purity : Validate via HPLC (≥95% purity) to exclude confounding effects of synthetic byproducts .
- Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
Case study : A 2024 study attributed inconsistent anticancer activity to differences in mitochondrial membrane potential assays .
What computational strategies are effective for predicting this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on pyrazole-Mg²+ interactions .
- Molecular Dynamics (MD) simulations : GROMACS simulations (50 ns) reveal stability of hydrogen bonds with active-site residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural optimization .
Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .
How can crystallographic data improve understanding of this compound’s solid-state behavior?
Q. Advanced
- Single-crystal X-ray diffraction : SHELXL refinement resolves bond angles (e.g., N1-C2-N3 = 117.5°) and hydrogen-bonding networks (e.g., amine⋯methoxy interactions) .
- Polymorphism screening : Use solvent-drop grinding to identify stable crystalline forms for formulation studies .
Key insight : A 2023 study linked poor aqueous solubility to tight crystal packing of methoxy groups, prompting co-crystallization with cyclodextrins .
What methodologies optimize large-scale synthesis while maintaining regioselectivity?
Q. Advanced
- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by precise residence time control .
- Microwave-assisted synthesis : Accelerates cyclocondensation (20-minute vs. 6-hour conventional heating) with >90% regioselectivity .
- Catalytic optimization : Pd/C or Ni catalysts enhance reductive amination efficiency (TOF = 120 h⁻¹) .
How do steric and electronic effects of substituents influence reactivity in derivatization reactions?
Q. Advanced
- Steric effects : The 1-methyl group hinders electrophilic substitution at C4 but facilitates N-alkylation .
- Electronic effects : Methoxy’s electron-donating nature activates the pyrazole ring for nitration (meta-directing) .
Experimental validation : Comparative TLC monitoring of bromination reactions (with/without methoxy) shows distinct Rf values .
What strategies mitigate decomposition during long-term storage?
Q. Basic
- Storage conditions : Argon atmosphere at –20°C in amber vials reduces oxidation and photodegradation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic solutions to inhibit radical formation .
Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring detect <5% degradation .
How can researchers validate the compound’s role in hypothesized metabolic pathways?
Q. Advanced
- Isotopic labeling : Synthesize 13C-methoxy analogs for tracking via LC-MS metabolomics .
- Enzyme inhibition assays : Test against recombinant human MAO-A/B to assess amine oxidase interactions .
- Microsomal incubation : Rat liver microsomes + NADPH identify phase I metabolites (e.g., demethylated products) .
What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Q. Advanced
- HPLC challenges : Co-elution of polar byproducts (e.g., hydrazine derivatives) requires HILIC columns or ion-pair reagents .
- LC-MS/MS : MRM (multiple reaction monitoring) detects impurities at <0.1% levels (LOQ = 10 ng/mL) .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.998) and recovery (98–102%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
